6-Methyl-1-heptene
Overview
Description
6-Methyl-1-heptene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-1-heptene can be synthesized through several methods. One common approach involves the alkylation of 1-heptene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base .
Industrial Production Methods
In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a nickel or palladium complex, to facilitate the formation of higher alkenes from ethylene. The resulting mixture is then separated by distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-heptene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form 6-methylheptane in the presence of a catalyst such as palladium on carbon.
Halogenation: It reacts with halogens like bromine to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Hydrogenation: Palladium on carbon under hydrogen gas.
Halogenation: Bromine in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: 6-Methylheptan-1-ol.
Hydrogenation: 6-Methylheptane.
Halogenation: 6-Methyl-1,2-dibromoheptane.
Scientific Research Applications
6-Methyl-1-heptene is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-1-heptene in chemical reactions typically involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond is broken, and hydrogen atoms are added to the carbon atoms, converting the alkene into an alkane. In oxidation reactions, the double bond is converted into a hydroxyl group, forming an alcohol .
Comparison with Similar Compounds
Similar Compounds
1-Octene: Another alkene with a similar structure but without the methyl group on the sixth carbon.
6-Methyl-1-heptanol: The alcohol derivative of 6-Methyl-1-heptene.
5-Methyl-1-hexene: A shorter chain alkene with a similar methyl substitution.
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity patterns compared to other alkenes. The presence of the methyl group on the sixth carbon influences its chemical behavior, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
6-methylhept-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVOXRAAHOJJBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Record name | ISOOCTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/942 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891923 | |
Record name | 6-Methyl-1-heptene | |
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Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isooctene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are lighter than air., Liquid; [ChemSampCo MSDS] | |
Record name | ISOOCTENE | |
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Record name | 1-Heptene, 6-methyl- | |
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Flash Point |
less than 20 °F (NFPA, 2010) | |
Record name | ISOOCTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
25.2 [mmHg] | |
Record name | 1-Heptene, 6-methyl- | |
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CAS No. |
11071-47-9, 5026-76-6 | |
Record name | ISOOCTENE | |
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Record name | 6-Methyl-1-heptene | |
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Record name | 1-Heptene, 6-methyl- | |
Source | ChemIDplus | |
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Record name | Isooctene | |
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Record name | 1-Heptene, 6-methyl- | |
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Record name | 6-Methyl-1-heptene | |
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Record name | Isooctene | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 6-Methyl-1-heptene?
A1: this compound is a branched alkene with the molecular formula C8H16. Its structure consists of a seven-carbon chain with a methyl group substituent on the sixth carbon and a double bond between the first and second carbons.
Q2: How is the structure of this compound confirmed spectroscopically?
A2: Researchers utilize various spectroscopic techniques to characterize this compound. [, ] Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to specific functional groups, such as the C=C stretch and C-H vibrations. Raman spectroscopy provides complementary information on molecular vibrations. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, helps determine the carbon backbone and branching patterns within the molecule. []
Q3: How does this compound behave in polymerization reactions with ethylene?
A3: Studies show that this compound can be copolymerized with ethylene using metallocene catalysts like [Ph2C(Cp)(2,7-ditertBuFlu)]ZrCl2. [] The incorporation of this compound into the polyethylene backbone influences the polymer's properties, and researchers can control the incorporation rate by adjusting reaction conditions like temperature and monomer feed composition. []
Q4: How does the incorporation of this compound into polyethylene affect the polymer's properties?
A4: While specific property changes depend on the degree of incorporation, the presence of the branched this compound units generally disrupts the crystallinity of the polyethylene chains. [] This disruption can lead to altered mechanical properties, potentially increasing flexibility and impact resistance compared to highly crystalline polyethylene.
Q5: Are there alternative monomers similar to this compound used in copolymerization reactions?
A5: Yes, researchers have explored other α-olefins with varying chain lengths and branching patterns for copolymerization. [] Examples include linear α-olefins like 1-hexene and 1-octene, as well as branched isomers like 4-methyl-1-pentene. [] This allows for fine-tuning the final polymer properties by selecting suitable comonomers.
Q6: Has this compound been investigated in other chemical reactions beyond polymerization?
A6: Yes, research indicates that this compound can participate in radical reactions. [, , ] For example, studies using the 2-methyl-6-hepten-2-yl radical clock, generated from 2,2'-azo-2-methyl-6-heptene (a precursor of this compound), have provided insights into reaction mechanisms involving radical intermediates. [, , ]
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